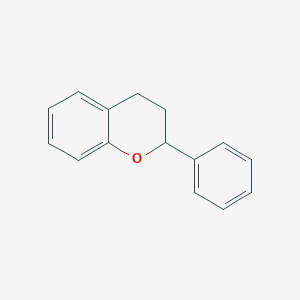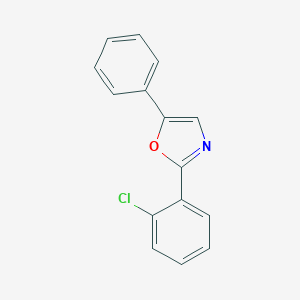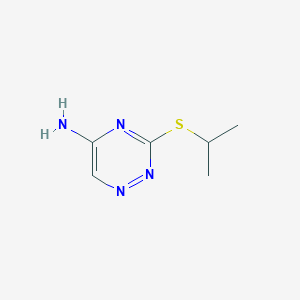![molecular formula C9H12Br2N2O4 B184857 3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane CAS No. 56148-80-2](/img/structure/B184857.png)
3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane, commonly referred to as DBD, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DBD is a member of the nitramine family of compounds, which are known for their explosive properties. However, DBD has been found to have non-explosive properties and has been studied for its potential use in medicinal chemistry, materials science, and other fields.
作用機序
The mechanism of action of DBD is not well understood. However, it is believed that DBD may exert its antimicrobial effects by disrupting the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
DBD has been found to have low toxicity in vitro and in vivo studies. However, further studies are needed to fully understand the biochemical and physiological effects of DBD.
実験室実験の利点と制限
One advantage of using DBD in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, one limitation of using DBD is its potential explosive properties, which require careful handling and storage.
将来の方向性
There are several future directions for research on DBD. One area of interest is the development of new synthetic methods for DBD and its derivatives. Another area of interest is the study of DBD's potential use in materials science, particularly as a high-energy density material for use in explosives. Additionally, further studies are needed to fully understand the antimicrobial properties of DBD and its potential use as a drug candidate for the treatment of bacterial infections.
合成法
DBD can be synthesized through a multistep process that involves the reaction of bicyclo[3.3.1]non-1-ene with bromine and nitric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
DBD has been studied for its potential use in various scientific fields. In medicinal chemistry, DBD has been found to have antimicrobial properties and has been studied as a potential drug candidate for the treatment of bacterial infections. DBD has also been studied for its potential use in materials science, particularly as a high-energy density material for use in explosives.
特性
CAS番号 |
56148-80-2 |
|---|---|
分子式 |
C9H12Br2N2O4 |
分子量 |
372.01 g/mol |
IUPAC名 |
3,7-dibromo-3,7-dinitrobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H12Br2N2O4/c10-8(12(14)15)2-6-1-7(4-8)5-9(11,3-6)13(16)17/h6-7H,1-5H2 |
InChIキー |
QTCHKPTZWKEOEH-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC1CC(C2)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
正規SMILES |
C1C2CC(CC1CC(C2)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)










